N1-(2-cyanophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a cyano group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which includes the reaction of a thiourea derivative with a halogenated ketone . The cyano and fluorophenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and phenyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be investigated for pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and fluorophenyl-containing molecules. Examples might include:
- 4-CYANOPHENYL N-(4-FLUOROPHENYL)CARBAMATE
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
What sets N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a fluorophenyl group, along with the thiazole ring, provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C21H17FN4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H17FN4O2S/c1-13-18(29-21(25-13)14-6-8-16(22)9-7-14)10-11-24-19(27)20(28)26-17-5-3-2-4-15(17)12-23/h2-9H,10-11H2,1H3,(H,24,27)(H,26,28) |
InChI Key |
TUTAYDFLQCYQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.